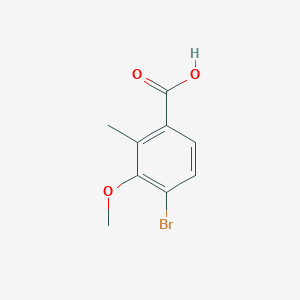

4-Bromo-3-methoxy-2-methylbenzoic acid

Descripción general

Descripción

4-Bromo-3-methoxy-2-methylbenzoic acid is an aromatic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid typically involves the bromination of 3-methoxy-2-methylbenzoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted benzoic acids.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-3-methoxy-2-methylbenzoic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives that can be utilized in further chemical processes.

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including certain strains of bacteria and fungi. This property positions it as a candidate for pharmaceutical applications targeting infections .

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, potentially beneficial in developing treatments for inflammatory diseases. Understanding its mechanism of action could lead to novel therapeutic strategies .

- Interaction with Biological Macromolecules: Studies have shown potential interactions between this compound and biological macromolecules such as proteins and nucleic acids, which are crucial for determining its therapeutic potential .

Agricultural Applications

The compound has been investigated for its agricultural applications, particularly in pest control and plant growth regulation. It has demonstrated efficacy against various plant pathogens and weeds, making it relevant for developing biopesticides .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparación Con Compuestos Similares

- 4-Bromo-3-methylbenzoic acid

- 3-Bromo-2-methylbenzoic acid

- 4-Methoxy-2-methylbenzoic acid

Comparison: 4-Bromo-3-methoxy-2-methylbenzoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different substitution patterns and electronic effects, making it valuable for specific synthetic and research applications .

Actividad Biológica

4-Bromo-3-methoxy-2-methylbenzoic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11BrO3 and a molecular weight of approximately 215.04 g/mol. The compound features a bromine atom at the para position and a methoxy group at the meta position relative to the carboxylic acid functional group on the benzene ring. It typically appears as a yellow to orange powder with a melting point ranging from 212 °C to 216 °C.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further investigation in pharmaceutical applications aimed at treating infections.

2. Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties , which could be beneficial in developing treatments for inflammatory diseases. The mechanism of action may involve the inhibition of specific pathways associated with inflammation, although detailed studies are still needed to elucidate these mechanisms fully.

3. Interaction with Biological Macromolecules

Studies have indicated potential interactions between this compound and biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for determining its therapeutic potential and mechanism of action within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. One common method includes bromination followed by esterification processes, which can yield derivatives suitable for various applications in medicinal chemistry .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-methylbenzoic acid | C8H9BrO2 | Bromine at para position, no methoxy group |

| 3-Methoxybenzoic acid | C8H8O3 | Lacks bromine substitution; only methoxy present |

| Methyl 4-bromo-2-methoxybenzoate | C9H9BrO3 | Contains an ester functional group |

| 4-Bromo-3-hydroxybenzoic acid | C7H7BrO3 | Hydroxy group instead of methoxy |

This table illustrates how this compound stands out due to its specific combination of substituents, which may influence its reactivity and biological activity compared to related compounds.

Case Studies

Recent studies have explored the use of this compound in various experimental setups:

- Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of this compound displayed significant inhibitory effects on bacterial growth, suggesting potential as a lead compound for antibiotic development .

- Pharmacological Research : A pharmacokinetic study indicated that after administration, the compound was well absorbed and exhibited a favorable distribution profile in animal models. This suggests its viability for therapeutic applications .

Propiedades

IUPAC Name |

4-bromo-3-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-6(9(11)12)3-4-7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVOVMWZJFFSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.